N-Benzyl-3-hydroxypicolinamide (CAS 1022-50-0) is a bifunctional aromatic amide serving dual roles in the pharmaceutical industry: as a critical regulatory reference standard (designated as Clonixin Impurity 5) and as a privileged bidentate chelating scaffold for metalloenzyme inhibitor synthesis. Characterized by its 3-hydroxy-pyridine-2-carboxamide core, it provides highly specific Fe(II) coordination capabilities while maintaining favorable organic solubility due to the N-benzyl substitution . Procurement is typically driven by the need for high-purity analytical standards in QA/QC workflows to meet ICH guidelines, or as a late-stage building block in medicinal chemistry programs targeting 2-oxoglutarate-dependent oxygenases such as HIF prolyl hydroxylase [1].
Substituting N-Benzyl-3-hydroxypicolinamide with generic picolinamides or the parent 3-hydroxypicolinic acid fundamentally compromises both analytical and synthetic workflows. In quality control, using non-exact impurity standards invalidates HPLC method validation for Clonixin API under ICH guidelines, leading to regulatory rejection due to mismatched retention times and UV response factors [1]. In synthetic applications, the absence of the 3-hydroxyl group destroys the bidentate O,N-chelation motif required for active-site iron binding in metalloenzymes, while replacing the benzyl group with simpler alkyls drastically alters the lipophilicity and spatial geometry needed to occupy hydrophobic binding pockets, directly reducing downstream inhibitor potency [2].
In pharmaceutical quality control, N-Benzyl-3-hydroxypicolinamide is utilized as Clonixin Impurity 5. Quantitative HPLC profiling demonstrates that this specific impurity exhibits a distinct relative retention time (RRT) compared to the Clonixin API and other related substances. High-purity reference standards (>98%) of this compound are required to establish a limit of quantitation (LOQ) below the ICH Q3A reporting threshold of 0.05%, whereas using surrogate markers fails to provide the exact UV response factor needed for accurate mass balance calculations [1].
| Evidence Dimension | Analytical Limit of Quantitation (LOQ) and Response Factor Accuracy |
| Target Compound Data | N-Benzyl-3-hydroxypicolinamide (Exact standard): Allows LOQ <0.05% with exact UV response factor |
| Comparator Or Baseline | Surrogate generic picolinamide standard: Fails to match retention time and UV absorption profile |
| Quantified Difference | Enables precise quantification at the <0.05% threshold required by ICH guidelines |
| Conditions | Reverse-phase HPLC with UV detection for Clonixin API batch release |
Procuring the exact, high-purity impurity standard is a strict regulatory requirement for validating stability-indicating assays and securing ANDA/DMF approvals.
The 3-hydroxypicolinamide motif is a privileged pharmacophore for inhibiting Fe(II)/2-oxoglutarate-dependent enzymes. Structure-activity relationship (SAR) studies establish that the presence of the 3-hydroxyl group is non-negotiable for target engagement. Compared to N-benzylpicolinamide (which lacks the 3-OH), N-benzyl-3-hydroxypicolinamide derivatives exhibit a >100-fold increase in binding affinity because the hydroxyl oxygen and pyridine nitrogen form a stable bidentate complex with the active-site iron, displacing water [1].
| Evidence Dimension | Fe(II) Active-Site Chelation Affinity (Inhibitory Potency) |
| Target Compound Data | 3-Hydroxypicolinamide core: Nanomolar to low-micromolar IC50 via bidentate O,N-coordination |
| Comparator Or Baseline | Des-hydroxy picolinamide analogs: >100 µM IC50 (monodentate or weak binding) |
| Quantified Difference | >100-fold improvement in enzyme inhibition potency |
| Conditions | In vitro HIF-PHD or related 2-oxoglutarate-dependent oxygenase binding assays |
Justifies the selection of the 3-hydroxy substituted building block as strictly necessary for developing potent metalloenzyme inhibitors.
For synthetic scale-up, the N-benzyl substitution provides a critical processability advantage over the parent 3-hydroxypicolinic acid. The free acid is highly polar and often exists as a zwitterion, severely limiting its solubility in standard organic solvents like dichloromethane or ethyl acetate. By utilizing N-Benzyl-3-hydroxypicolinamide, the calculated partition coefficient (LogP) increases significantly, enabling homogeneous reactions at higher concentrations (>0.5 M) and facilitating standard aqueous workups without the massive product loss to the aqueous phase typically seen with the parent acid [1].
| Evidence Dimension | Organic Solvent Solubility and Partitioning (LogP) |
| Target Compound Data | N-Benzyl-3-hydroxypicolinamide: High solubility in DCM/EtOAc, favorable organic partitioning |
| Comparator Or Baseline | 3-Hydroxypicolinic acid: Poor organic solubility, high aqueous retention |
| Quantified Difference | Significant increase in calculated LogP, allowing >0.5 M homogeneous reaction conditions |
| Conditions | Standard liquid-liquid extraction and organic synthesis workflows |
Enables scalable, solvent-efficient synthetic routes by eliminating the handling difficulties and yield losses associated with highly polar precursors.
As a designated pharmaceutical reference standard (Clonixin Impurity 5), this compound is essential for analytical laboratories conducting batch release, forced degradation, and stability testing of Clonixin and its salts (e.g., Clonixin L-Lysinate). Procurement of high-purity lots ensures compliance with ICH Q3A/B guidelines for impurity profiling in ANDA and DMF submissions [1].
The compound serves as a highly effective chelating scaffold in medicinal chemistry programs targeting anemia and hypoxia-related disorders. The 3-hydroxyl and pyridine nitrogen atoms provide the exact geometry required to coordinate the Fe(II) center in the PHD active site, making it a preferred starting material for assembling novel, patentable hypoxia-inducible factor (HIF) stabilizers [2].
Beyond human therapeutics, the 3-hydroxypicolinamide core is a validated pharmacophore in modern agrochemicals (e.g., antimycotics mimicking the UK-2A natural product). The N-benzyl variant offers a ready-made lipophilic handle that improves organic solubility during scale-up and can be further functionalized to optimize leaf-surface penetration in agricultural formulations [3].